3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Description
3-(2-Chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by:
- A 2-chlorophenyl group at position 3 of the triazole ring.
- A 3-(trifluoromethyl)benzylsulfanyl substituent at position 3.
Its structural features, including the electron-withdrawing trifluoromethyl group and lipophilic chlorophenyl moiety, suggest enhanced metabolic stability and membrane permeability compared to simpler triazole derivatives .
Properties
Molecular Formula |
C16H12ClF3N4S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H12ClF3N4S/c17-13-7-2-1-6-12(13)14-22-23-15(24(14)21)25-9-10-4-3-5-11(8-10)16(18,19)20/h1-8H,9,21H2 |
InChI Key |
IXWXLPPOVROKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of nitrile imines with appropriate thiols under base-promoted conditions . The reaction is usually carried out in the presence of triethylamine, which acts as a base to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations
Electron-Withdrawing Groups: The trifluoromethyl group in the target compound increases hydrophobicity and metabolic stability compared to methoxy or methyl substituents .
Biological Activity Trends :
- Compounds with thiophen-2-ylmethyl or trimethoxyphenyl groups (e.g., ) show moderate to strong antimicrobial activity, suggesting the target compound may share similar efficacy.
- Halogenated derivatives (e.g., 2,6-dichloro in ) often exhibit enhanced pharmacokinetic profiles due to increased membrane penetration.
Synthetic Routes :
- The target compound can likely be synthesized via S-alkylation of a triazole-thione precursor with 3-(trifluoromethyl)benzyl bromide, analogous to methods in .
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